![molecular formula C21H31NO4S B1673800 4-[3-[3-(3-hydroxyoctyl)-4-oxo-1,3-thiazolidin-2-yl]propyl]benzoic Acid](/img/structure/B1673800.png)

4-[3-[3-(3-hydroxyoctyl)-4-oxo-1,3-thiazolidin-2-yl]propyl]benzoic Acid

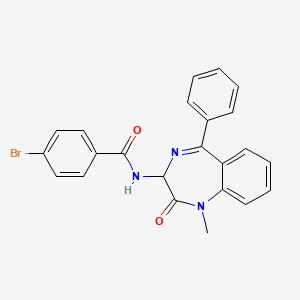

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du L-644,698 implique plusieurs étapes, en commençant par la préparation du cycle thiazolidinone, suivie de la fixation de la partie acide benzoïque. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour assurer la formation du produit souhaité .

Méthodes de production industrielle : La production industrielle de L-644,698 nécessite la mise à l'échelle du processus de synthèse en laboratoire. Cela implique l'optimisation des conditions réactionnelles, l'utilisation de réacteurs plus grands et la garantie de la pureté du produit final grâce à diverses techniques de purification telles que la recristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions : L-644,698 subit diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone.

Réduction : Le cycle thiazolidinone peut être réduit dans des conditions spécifiques.

Substitution : La partie acide benzoïque peut subir des réactions de substitution avec différents réactifs.

Réactifs et conditions courants :

Oxydation : Des oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Divers nucléophiles et électrophiles en conditions acides ou basiques.

Principaux produits formés :

Oxydation : Formation d'un dérivé cétonique.

Réduction : Formation d'un cycle thiazolidinone réduit.

Substitution : Formation de dérivés d'acide benzoïque substitués.

4. Applications de la recherche scientifique

L-644,698 a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme ligand dans l'étude du récepteur de la prostanöïde D2 humaine.

Biologie : Aide à comprendre les voies de signalisation impliquant le récepteur de la prostanöïde D2.

Médecine : Applications thérapeutiques potentielles dans les maladies où le récepteur de la prostanöïde D2 est impliqué.

Industrie : Utilisé dans le développement d'agonistes sélectifs pour diverses études pharmacologiques

5. Mécanisme d'action

L-644,698 exerce ses effets en se liant sélectivement au récepteur de la prostanöïde D2 humaine. Cette liaison active le récepteur, conduisant à la génération de monophosphate cyclique d'adénosine (AMP cyclique) en tant que messager secondaire. L'augmentation des niveaux d'AMP cyclique déclenche diverses voies de signalisation en aval, entraînant les effets physiologiques associés à l'activation du récepteur de la prostanöïde D2 .

Applications De Recherche Scientifique

L-644,698 has several scientific research applications:

Chemistry: Used as a ligand in studying the human prostanoid D2 receptor.

Biology: Helps in understanding the signaling pathways involving the prostanoid D2 receptor.

Medicine: Potential therapeutic applications in diseases where the prostanoid D2 receptor is involved.

Industry: Used in the development of selective agonists for various pharmacological studies

Mécanisme D'action

L-644,698 is compared with other selective agonists of the prostanoid D2 receptor, such as:

- Prostaglandin D2 (PGD2)

- ZK 110841

- BW245C

Uniqueness: L-644,698 is unique due to its high selectivity and affinity for the human prostanoid D2 receptor. It has an inhibitor constant (Ki) of 0.9 nanomolar, which is comparable to other high-affinity ligands like PGD2 (0.6 nanomolar), ZK 110841 (0.3 nanomolar), and BW245C (0.4 nanomolar) .

Comparaison Avec Des Composés Similaires

L-644,698 est comparé à d'autres agonistes sélectifs du récepteur de la prostanöïde D2, tels que :

- Prostaglandine D2 (PGD2)

- ZK 110841

- BW245C

Unicité : L-644,698 est unique en raison de sa forte sélectivité et affinité pour le récepteur de la prostanöïde D2 humaine. Il a une constante d'inhibition (Ki) de 0,9 nanomolaire, ce qui est comparable à d'autres ligands à haute affinité comme PGD2 (0,6 nanomolaire), ZK 110841 (0,3 nanomolaire) et BW245C (0,4 nanomolaire) .

Composés similaires :

- Prostaglandine D2 (PGD2)

- ZK 110841

- BW245C

- BW A868C

Ces composés partagent des affinités de liaison et des efficacités similaires au niveau du récepteur de la prostanöïde D2, mais L-644,698 se distingue par son degré élevé de sélectivité .

Propriétés

Formule moléculaire |

C21H31NO4S |

|---|---|

Poids moléculaire |

393.5 g/mol |

Nom IUPAC |

4-[3-[3-(3-hydroxyoctyl)-4-oxo-1,3-thiazolidin-2-yl]propyl]benzoic acid |

InChI |

InChI=1S/C21H31NO4S/c1-2-3-4-7-18(23)13-14-22-19(24)15-27-20(22)8-5-6-16-9-11-17(12-10-16)21(25)26/h9-12,18,20,23H,2-8,13-15H2,1H3,(H,25,26) |

Clé InChI |

NDAXAJCKSWCWQI-UHFFFAOYSA-N |

SMILES |

CCCCCC(CCN1C(SCC1=O)CCCC2=CC=C(C=C2)C(=O)O)O |

SMILES canonique |

CCCCCC(CCN1C(SCC1=O)CCCC2=CC=C(C=C2)C(=O)O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

4-(3-(3-(3-hydroxyoctyl)-4-oxo-2-thiazolidinyl)propyl)benzoic acid L 644,698 L 644698 L-644,698 L-644698 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-N-[(2S,3R)-2-amino-3-methylpentanoyl]-1-[(2R)-3-[3,3-bis(pyridazine-3-carbonyl)cyclohexyl]-2-(methylamino)propanoyl]-N-[(2R)-1-cyclohexyl-3-oxopropan-2-yl]-2,3-dihydropyrrole-2-carboxamide](/img/structure/B1673718.png)

![N-[(3R)-2,3-Dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-N'-(3-methylphenyl)urea](/img/structure/B1673720.png)

![(2S)-N-[(2S,3S)-2-amino-3-methylpentanoyl]-N-[(2R)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]-1-[(2R)-2-(methylamino)-3-[(6R)-6-(piperazine-1-carbonyl)-6-(2H-pyridine-1-carbonyl)cyclohexa-1,3-dien-1-yl]propanoyl]pyrrolidine-2-carboxamide](/img/structure/B1673722.png)

![N-[(1S,4R,6S)-7,7-dimethyl-1-(spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylsulfonylmethyl)-6-bicyclo[2.2.1]heptanyl]-2-(3H-imidazol-4-yl)acetamide](/img/structure/B1673723.png)

![1-[1-[4-(1-acetylpiperidin-4-yl)oxy-2-methoxybenzoyl]piperidin-4-yl]-4H-3,1-benzoxazin-2-one](/img/structure/B1673725.png)

![1-[1-[2-methoxy-4-[1-[(2-methyl-1-oxidopyridin-1-ium-3-yl)methyl]piperidin-4-yl]oxybenzoyl]piperidin-4-yl]-4H-3,1-benzoxazin-2-one](/img/structure/B1673726.png)

![1-Ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one](/img/structure/B1673729.png)

![tert-Butyl 3-((3S,6S,12aS)-6-isobutyl-9-methoxy-1,4-dioxo-1,2,3,4,6,7,12,12a-octahydropyrazino[1',2':1,6]pyrido[3,4-b]indol-3-yl)propanoate](/img/structure/B1673739.png)